{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amprenavir is a protease inhibitor used to treat HIV infection. It was approved by the Food and Drug Administration on April 15, 1999, for twice-a-day dosing . Amprenavir is known for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the proteolytic cleavage of viral polyprotein precursors into functional proteins necessary for viral replication .
准备方法
Synthetic Routes and Reaction Conditions: Amprenavir can be synthesized using a common precursor strategy involving α,β-unsaturated esters. This method offers mild reaction conditions, good yields, and excellent stereoselectivity . Another approach involves the preparation of a key intermediate, (3S)-hydroxytetrahydrofuran, from L-malic acid . The synthetic route typically involves the attachment of an (S)-tetrahydrofuranyloxy carbonyl to L-phenylalanine, providing satisfactory stereoselectivity in fewer steps .
Industrial Production Methods: Industrial synthesis of amprenavir involves efficient and economical methods for the preparation of its precursors. One such method includes the use of L-phenylalanine as a raw material, with tertiary butyl for protection and esterification, and CuCl₂/DMF cholro and sodium borohydride as reducing agents .
化学反应分析
Types of Reactions: Amprenavir undergoes various chemical reactions, including oxidation and reduction. The major metabolites result from the oxidation of the tetrahydrofuran and aniline moieties .
Common Reagents and Conditions: Common reagents used in the synthesis of amprenavir include α,β-unsaturated esters, L-malic acid, and L-phenylalanine . The reaction conditions are typically mild, with good yields and excellent stereoselectivity .
Major Products: The major products formed from the reactions involving amprenavir include its oxidized metabolites and glucuronide conjugates of these oxidized metabolites .
科学研究应用
Amprenavir has a wide range of scientific research applications. It is primarily used in the treatment of HIV-1 infection in combination with other antiretroviral agents . Additionally, amprenavir has been studied for its potential therapeutic role in gastroesophageal reflux disease (GERD) and preventing GERD-associated neoplastic changes . Research has also focused on its binding and drug resistance mechanisms, particularly in the context of HIV-1 multidrug-resistant mutants .
作用机制
Amprenavir inhibits the HIV viral proteinase enzyme, preventing the cleavage of the gag-pol polyprotein. This inhibition results in the formation of immature, non-infectious viral particles . Amprenavir binds to the active site of HIV-1 protease, blocking its activity and thereby preventing the processing of viral polyproteins .
相似化合物的比较
Similar Compounds: Similar compounds to amprenavir include other HIV protease inhibitors such as indinavir, ritonavir, nelfinavir, and darunavir .
Uniqueness: Amprenavir is unique due to its specific binding to the HIV-1 protease enzyme and its ability to prevent the formation of mature, infectious viral particles . Unlike some other protease inhibitors, amprenavir has been shown to protect against pepsin-induced esophageal epithelial barrier disruption and cancer-associated changes .
Conclusion
Amprenavir is a significant compound in the treatment of HIV-1 infection, with a unique mechanism of action and a wide range of scientific research applications. Its synthesis involves efficient and economical methods, and it undergoes various chemical reactions that contribute to its effectiveness as a protease inhibitor.
属性
IUPAC Name |
oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861429 |
Source
|
Record name | Oxolan-3-yl {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。